Enhanced Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Profile Versus 2‑Chlorobenzimidazole
2‑Chloro‑5‑fluorobenzimidazole exhibits a computed XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 28.7 Ų . In contrast, the non‑fluorinated analog 2‑chlorobenzimidazole (CAS 4857-06-1) displays a LogP range of 2.2–2.6 and an identical TPSA of 28.7 Ų . The higher lipophilicity imparted by the 5‑fluoro substituent translates to an approximate ΔLogP of +0.1 to +0.5, which can significantly influence membrane permeability and metabolic stability in lead optimization campaigns [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.7; TPSA: 28.7 Ų |
| Comparator Or Baseline | 2‑Chlorobenzimidazole (CAS 4857-06-1): LogP 2.2–2.6; TPSA 28.7 Ų |
| Quantified Difference | ΔLogP ≈ +0.1 to +0.5; ΔTPSA = 0 Ų |
| Conditions | Computed physicochemical properties (XLogP3, topological PSA) as reported by vendor datasheets |
Why This Matters
For medicinal chemists, a higher LogP correlates with improved passive membrane diffusion, while the unchanged TPSA maintains favorable oral bioavailability predictors; this differentiation guides selection when tuning ADME properties of a lead series.
- [1] Randolph JT, et al. Discovery of fluorobenzimidazole HCV NS5A inhibitors. Bioorg Med Chem Lett. 2016;26(22):5462-5467. doi:10.1016/j.bmcl.2016.10.030. View Source
